

physical and chemical properties of 2-isothiocyanatobicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-isothiocyanatobicyclo[2.2.1]heptane
Cat. No.:	B077712
	Get Quote

Technical Guide: 2-isothiocyanatobicyclo[2.2.1]heptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-isothiocyanatobicyclo[2.2.1]heptane is a versatile bifunctional molecule featuring a rigid bicyclo[2.2.1]heptane (norbornane) scaffold and a reactive isothiocyanate group. This unique structural combination makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The norbornane moiety provides a well-defined three-dimensional structure, which can be crucial for specific binding interactions with biological targets, while the isothiocyanate group serves as a versatile handle for the introduction of various functionalities, most notably for the formation of thiourea and thiosemicarbazone derivatives. This guide provides a comprehensive overview of the known physical and chemical properties of **2-isothiocyanatobicyclo[2.2.1]heptane**, along with available experimental data and its applications in synthetic chemistry.

Physical and Chemical Properties

The physical and chemical properties of **2-isothiocyanatobicyclo[2.2.1]heptane** are summarized below. The data presented is for the exo isomer, which is more commonly referenced.

**Table 1: Physical Properties of exo-2-
Isothiocyanatobicyclo[2.2.1]heptane**

Property	Value	Reference
Molecular Formula	C ₈ H ₁₁ NS	[1]
Molecular Weight	153.24 g/mol	[1]
Appearance	White solid	[2]
Melting Point	27-30 °C	[2]
Boiling Point	81-83 °C at 2 mmHg	[2]
CAS Number	18530-33-1	[1]

Chemical Reactivity

The chemical behavior of **2-isothiocyanatobicyclo[2.2.1]heptane** is dominated by the electrophilic nature of the isothiocyanate group (-N=C=S). The carbon atom of the isothiocyanate is susceptible to nucleophilic attack by a variety of nucleophiles, including amines, hydrazines, and alcohols.

A key reaction is its use in the synthesis of thiosemicarbazides. For example, it reacts with hydrazine hydrate to form N-(bicyclo[2.2.1]heptan-2-yl)hydrazine-1-carbothioamide. This thiosemicarbazide can then be further reacted with aldehydes or ketones to generate thiosemicarbazones, which are known to possess a wide range of biological activities, including antibacterial properties.[2]

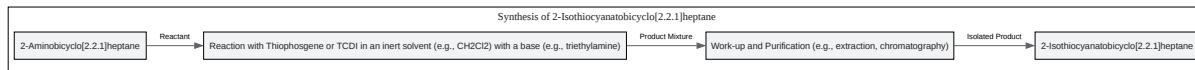
Furthermore, this compound serves as a building block in the synthesis of more complex molecules, such as inhibitors of Aurora kinases, which are important targets in cancer therapy. [3]

Spectroscopic Data

Detailed spectroscopic data is essential for the characterization and identification of **2-isothiocyanatobicyclo[2.2.1]heptane**. While experimental NMR data for the compound itself is not readily available in the searched literature, representative IR and Mass Spectrometry data for the exo isomer are available from the NIST WebBook.

**Table 2: Spectroscopic Data for exo-2-
Isothiocyanatobicyclo[2.2.1]heptane**

Spectrum	Key Features
Infrared (IR) Spectrum	A strong, characteristic absorption band for the isothiocyanate (-N=C=S) group is expected in the range of 2000-2200 cm^{-1} . Other significant peaks would correspond to C-H stretching and bending vibrations of the bicycloalkane framework.
Mass Spectrum (MS)	The mass spectrum would show the molecular ion peak (M^+) at m/z 153, corresponding to the molecular weight of the compound. Fragmentation patterns would be characteristic of the bicyclo[2.2.1]heptane skeleton.

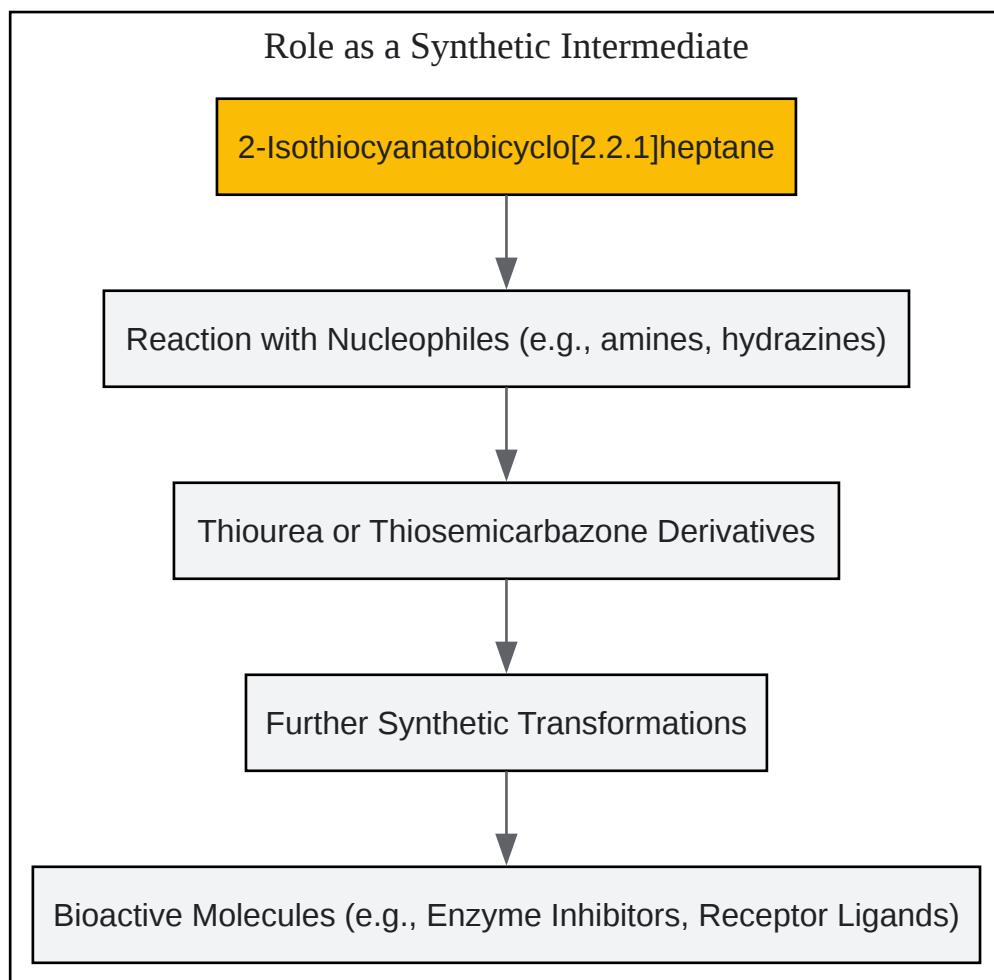

Note: Specific experimental ^1H and ^{13}C NMR data for **2-isothiocyanatobicyclo[2.2.1]heptane** were not found in the publicly available literature during the search. Researchers should perform their own NMR analysis for full characterization.

Experimental Protocols

A detailed, specific experimental protocol for the synthesis of **2-isothiocyanatobicyclo[2.2.1]heptane** is not explicitly described in the searched literature. However, a general and common method for the preparation of isothiocyanates from primary amines involves the use of thiophosgene (CSCl_2) or a less hazardous equivalent like 1,1'-thiocarbonyldiimidazole (TCDI). The starting material would be 2-aminobicyclo[2.2.1]heptane.

General Synthetic Workflow (Hypothetical)

The following diagram illustrates a plausible synthetic workflow for the preparation of **2-isothiocyanatobicyclo[2.2.1]heptane** from 2-aminobicyclo[2.2.1]heptane.


[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-isothiocyanatobicyclo[2.2.1]heptane**.

Applications in Drug Development and Research

As a synthetic intermediate, **2-isothiocyanatobicyclo[2.2.1]heptane** plays a crucial role in the development of new chemical entities with potential therapeutic applications. Its rigid bicyclic structure can impart favorable pharmacokinetic properties and conformational constraint to the final molecule, which can lead to enhanced target selectivity and potency.

The following diagram illustrates the role of **2-isothiocyanatobicyclo[2.2.1]heptane** as a key building block in the synthesis of bioactive compounds.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **2-isothiocyanatobicyclo[2.2.1]heptane**.

Safety and Handling

Specific safety data for **2-isothiocyanatobicyclo[2.2.1]heptane** is not readily available. However, isothiocyanates as a class of compounds are known to be reactive and should be handled with care. They can be lachrymatory, and are often harmful if swallowed or inhaled, and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-Isothiocyanatobicyclo[2.2.1]heptane is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its rigid scaffold and reactive functional group allow for the construction of complex and sterically defined molecules. While some physical and chemical data are available, a full spectroscopic characterization, particularly NMR data, and a detailed, optimized synthetic protocol would be of great benefit to the research community. Further studies to explore the direct biological activity of this compound could also unveil new applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. exo-2-Aminonorbornane | C7H13N | CID 10240785 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- To cite this document: BenchChem. [physical and chemical properties of 2-isothiocyanatobicyclo[2.2.1]heptane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077712#physical-and-chemical-properties-of-2-isothiocyanatobicyclo-2-2-1-heptane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com